Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate
Description
Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate is a biphenyl derivative featuring a methyl ester at position 2 of one phenyl ring and a 1,3-dioxolane moiety at position 3' of the adjacent ring. The 1,3-dioxolane group, a five-membered cyclic ether, is often employed in organic synthesis as a protecting group for carbonyl functionalities or to modulate solubility and stability .
Properties
Molecular Formula |
C17H16O4 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
methyl 2-[3-(1,3-dioxolan-2-yl)phenyl]benzoate |
InChI |
InChI=1S/C17H16O4/c1-19-16(18)15-8-3-2-7-14(15)12-5-4-6-13(11-12)17-20-9-10-21-17/h2-8,11,17H,9-10H2,1H3 |
InChI Key |
MEFOKVUPQPJXGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC(=CC=C2)C3OCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-2-carboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Dioxolane Ring: The dioxolane ring is introduced by reacting the biphenyl compound with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Catalysts and reagents are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, in dry ether or THF.
Substitution: Nucleophiles like amines, thiols, in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-2-carboxylate involves its interaction with molecular targets through its functional groups:
Molecular Targets: The ester and dioxolane groups can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can participate in metabolic pathways involving ester hydrolysis and oxidation-reduction reactions, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate with structurally related biphenyl esters, focusing on substituent effects, physicochemical properties, and applications:
Key Observations:
Substituent Effects on Reactivity and Solubility: The dioxolane group in the target compound likely improves solubility in polar solvents compared to non-polar substituents (e.g., methyl or chloro). Fluorine () and chloro () substituents alter electronic properties, impacting binding interactions in medicinal applications.
NMR Spectral Trends :
- Dioxolane protons typically resonate as a singlet near 4.0–5.0 ppm (CH₂ groups adjacent to oxygen), distinct from sulfamoyl or piperidine signals. For example, compound 3l’s piperidinyl protons appear as broad singlets in aliphatic regions (~1.5–2.5 ppm) .
- Aromatic protons in chloro/methoxy derivatives () are deshielded (7.50–7.24 ppm), whereas dioxolane’s electron-donating effect may shield adjacent protons.
Biological and Synthetic Applications :
- Sulfamoyloxy and piperidinylmethyl derivatives (Evidences 2, 5) are tailored for bioactivity, targeting enzymes or receptors.
- Dioxolane and dioxaborolan-2-yl () groups serve as synthetic handles for further functionalization (e.g., Suzuki couplings or deprotection).
Biological Activity
Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate is a biphenyl derivative characterized by a unique combination of a dioxolane ring and a carboxylate functional group. This compound has garnered attention due to its potential biological activities, which are often associated with similar biphenyl derivatives. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.
Chemical Structure and Properties
- Molecular Formula : C17H16O4
- Molecular Weight : 284.31 g/mol
- CAS Number : 400749-08-8
The compound features a biphenyl core with a methyl carboxylate group at the meta position relative to the dioxolane substituent. This specific arrangement may influence its reactivity and interactions with biological targets.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Quinoxaline Derivative | Anti-HIV (EC50 = 0.15 µg/mL) | |
| Biphenyl Derivative | Anticancer (IC50 = 1.9 µg/mL) | |
| Dioxolane-containing Compound | Enzyme inhibitor potential |
The potential biological activities of this compound may be attributed to:
- Intercalation into DNA : Similar compounds have been shown to intercalate into DNA structures, potentially disrupting replication processes.
- Enzyme Interaction : The ester and dioxolane groups may facilitate binding to active sites on enzymes or receptors involved in various metabolic pathways.
Future Directions
Further research is essential to elucidate the specific biological mechanisms and therapeutic potentials of this compound. Suggested avenues include:
- In vitro Studies : Conducting cell-based assays to evaluate cytotoxicity and selectivity against cancer cell lines.
- In vivo Studies : Testing the compound in animal models to assess pharmacokinetics and therapeutic efficacy.
- Structure-Activity Relationship (SAR) Studies : Exploring modifications to the chemical structure to enhance biological activity.
Q & A
Q. What are the common synthetic routes for preparing biphenyl carboxylate derivatives like Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate?
- Methodological Answer : Biphenyl carboxylates are typically synthesized via palladium-catalyzed cross-coupling reactions. For example:
- Suzuki-Miyaura Coupling : Aryl boronic acids (e.g., 3-chlorophenylboronic acid) react with halogenated benzoate esters (e.g., methyl 2-chloro-4-nitrobenzoate) using Pd catalysts (e.g., trans-dichlorobis(tricyclohexylphosphine)-palladium(II)) and a base (e.g., Na₂CO₃) in solvent systems like toluene/dioxane/ethanol (3:3:1 v/v) .
- Friedel-Crafts Acylation : Biphenyl derivatives can also be synthesized using Lewis acid catalysts (e.g., AlCl₃) for electrophilic aromatic substitution .
- Purification : Preparative TLC (petroleum ether/ethyl acetate, 3:1) or flash chromatography (e.g., Biotage KP SIL with ethyl acetate/hexanes gradients) is commonly employed .
Q. How is the purity and structural integrity of such compounds validated in academic research?
- Methodological Answer :
- Chromatography : Purity is confirmed via TLC (Rf values) or HPLC.
- Spectroscopy :
- ¹H/¹³C NMR : Chemical shifts (e.g., methyl ester signals at δ ~3.9 ppm in CDCl₃) and coupling constants validate regiochemistry .
- MS/IR : High-resolution mass spectrometry confirms molecular weight, while IR identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹).
- X-ray Crystallography : For crystalline derivatives, bond angles and dihedral angles confirm stereoelectronic effects (e.g., sterically hindered biaryl systems) .
Advanced Research Questions
Q. How can researchers address low yields in palladium-catalyzed cross-coupling reactions for sterically hindered biphenyl carboxylates?
- Methodological Answer :
- Catalyst Optimization : Bulky ligands (e.g., tricyclohexylphosphine) improve steric tolerance and reduce homocoupling .
- Solvent Systems : Polar aprotic solvents (e.g., dioxane) enhance solubility of boronic acids, while ethanol aids in dissolving inorganic bases .
- Stoichiometry : Using 1.2–1.5 equivalents of boronic acid minimizes side reactions .
- Reaction Monitoring : Real-time GC-MS or TLC identifies incomplete reactions, allowing for extended reflux times (e.g., 12–24 hours) .
Q. What strategies are effective for resolving contradictions in regioselectivity during functionalization of the biphenyl core?
- Methodological Answer :
- Directing Groups : Substituents like fluorosulfates (-OSO₂F) or methoxy groups (-OMe) guide C–H activation to meta or para positions .
- Computational Modeling : DFT calculations predict electron density distributions to rationalize regioselectivity (e.g., electron-withdrawing groups deactivating ortho positions) .
- Competitive Experiments : Parallel reactions with isotopic labeling (e.g., ¹³C) quantify kinetic vs. thermodynamic control in multi-step pathways .
Q. How can researchers mitigate challenges in isolating non-crystalline biphenyl carboxylate derivatives?
- Methodological Answer :
- Chromatographic Techniques :
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Preparative TLC | Petroleum ether/ethyl acetate (3:1) | 47% | |
| Flash Chromatography | Ethyl acetate/hexanes (gradient 1–10%) | 51–52% |
- Derivatization : Converting oils to stable crystalline derivatives (e.g., bromination or salt formation with HCl) facilitates isolation .
Data Contradiction Analysis
Q. Why do reported yields vary significantly for similar Pd-catalyzed reactions (e.g., 9% vs. 52%)?
- Methodological Answer :
- Catalyst Loading : Lower catalyst amounts (e.g., 0.1 mmol Pd vs. 0.4 mmol substrate) reduce turnover, as seen in (9% yield) vs. (52% yield) .
- Substrate Purity : Impurities in boronic acids (e.g., residual pinacol) inhibit transmetallation, requiring rigorous pre-purification .
- Scale Effects : Small-scale reactions (e.g., 0.4 mmol) often underperform due to inefficient mixing compared to larger batches .
Methodological Best Practices
Q. What advanced techniques are recommended for characterizing the 1,3-dioxolane moiety in such compounds?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
